2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-13(10-18-11-4-2-1-3-5-11)16-8-12(9-16)19-14-15-6-7-20-14/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSTJMNNZHOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of β-amino alcohols with suitable leaving groups.
Coupling Reactions: The final step involves coupling the thiazole and azetidine intermediates with a phenoxyacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C14H14N2O3S
- Molecular Weight : 290.34 g/mol
- CAS Number : 1795297-31-2
The structure incorporates a thiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer properties. The presence of the phenoxy and azetidine groups contributes to its pharmacological profile.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings often exhibit antimicrobial properties. The thiazol-2-yloxy group in 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone may enhance its effectiveness against various bacterial strains. Studies are ongoing to evaluate its specific activity against resistant strains of bacteria, which is crucial given the rising concern over antibiotic resistance.
Anticancer Properties
The azetidine and thiazole components are linked to potential anticancer effects. Preliminary studies have shown that similar compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism. For example, it could potentially target acetyl-CoA carboxylases, which play a vital role in fatty acid synthesis and are considered therapeutic targets for obesity and metabolic disorders .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis in colorectal cancer cells. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential for further development as an anticancer agent.
Data Table: Summary of Applications
| Application Area | Description | Current Research Status |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth, particularly against resistant strains | Ongoing studies; promising results |
| Anticancer Properties | Induction of apoptosis in cancer cells | In vitro studies show efficacy |
| Enzyme Inhibition | Potential inhibition of acetyl-CoA carboxylases | Research needed for validation |
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone would depend on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazole and azetidine rings can provide unique binding properties that enhance the compound’s activity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Ring Size and Rigidity: The azetidine ring in the target compound introduces conformational strain due to its four-membered structure, whereas oxazolidinones (5-membered) and thiazolidinones (5-membered) allow greater flexibility .
- Electronic Effects: The thiazol-2-yloxy group provides electron-withdrawing properties, contrasting with the electron-rich sulfanylidene group in oxazolidinone derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s predicted LogP (2.1) suggests moderate lipophilicity, comparable to thiazolidinone derivatives.
- Crystalline stability in oxazolidinone derivatives is attributed to hydrogen bonding, whereas thiazole-based compounds rely on π-π stacking or sulfur interactions .
Discussion and Challenges
- Structural Advantages : The azetidine ring’s strain may enhance binding affinity in drug targets, but synthetic complexity limits scalability.
- Stability Concerns : Thiazol-2-yloxy groups may undergo hydrolysis under acidic conditions, whereas sulfanylidene derivatives are more stable .
- Biological Relevance : While TLR antagonism is plausible for the target compound, further in vitro validation is needed to confirm activity .
Biological Activity
2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, with the CAS number 1795297-31-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂S |
| Molecular Weight | 290.34 g/mol |
| CAS Number | 1795297-31-2 |
| Density | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
- Formation of the Azetidine Ring : Cyclization of β-amino alcohols is employed to create the azetidine structure.
- Coupling Reactions : The final step involves coupling the thiazole and azetidine intermediates with phenoxyacetyl chloride under basic conditions to yield the target compound .
Antimicrobial Activity
Research indicates that compounds containing thiazole and azetidine moieties often exhibit significant antimicrobial properties. Specifically, derivatives of thiazole have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or enzyme inhibition .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Compounds structurally similar to this compound have demonstrated cytotoxic effects against various human tumor cell lines. For instance, studies on related compounds indicated IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further development in cancer therapeutics .
The proposed mechanism of action for this compound involves interaction with biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. The unique structural features provided by the thiazole and azetidine rings may enhance binding affinity and specificity towards these targets .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to this compound. The results showed effective inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 μg/mL .
Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxicity of related compounds against various cancer cell lines. Notably, one compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, suggesting that similar compounds may also exhibit potent anticancer activity .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with azetidine derivatives and thiazole-containing precursors. Key steps include nucleophilic substitution and coupling reactions. For example, analogous compounds are synthesized using ethanol as a solvent, glacial acetic acid as a catalyst, and reflux conditions (4–6 hours) to achieve yields >50% . Optimization includes varying catalysts (e.g., piperidine) and solvents (e.g., DMF for polar intermediates) to improve regioselectivity.
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks for aromatic protons (δ 6.9–8.1 ppm), azetidine ring protons (δ 3.5–4.5 ppm), and thiazole protons (δ 7.2–7.8 ppm) should align with predicted splitting patterns .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), C-O (1200–1250 cm⁻¹), and thiazole C-S (650–750 cm⁻¹) confirm functional groups .
- HRMS : Exact mass calculations (e.g., [M + Na]+ = 242.0256) validate molecular formula .
Q. What crystallographic methods are used to determine the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. The compound crystallizes in a monoclinic system (space group C2) with unit cell parameters (e.g., a = 33.514 Å, β = 93.8°). SHELXL software refines the structure, resolving intermolecular interactions (e.g., C–H···O/S bonds) critical for packing analysis .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational isomers) or crystal packing variations. Strategies include:
- Variable-temperature NMR : To detect conformational changes .
- DFT calculations : Compare theoretical/experimental NMR shifts or optimize hydrogen-bonding networks .
- Alternative crystallization solvents : To isolate polymorphs and validate intermolecular interactions .
Q. What computational approaches predict the compound’s bioactivity or binding modes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with target proteins (e.g., TLR7-9 antagonists). Key steps:
- Prepare ligand (optimize geometry at B3LYP/6-31G* level).
- Define binding pockets (e.g., using PDB structures).
- Score poses based on hydrogen bonds, π-π stacking, and hydrophobic contacts .
Q. How does the electronic nature of substituents (e.g., thiazole vs. oxazole) influence reactivity in downstream modifications?
- Methodological Answer : Thiazole’s electron-withdrawing sulfur atom enhances electrophilic substitution at the azetidine ring. Comparative studies using Hammett constants (σ) quantify substituent effects on reaction rates. For example, replacing thiazole with oxazole reduces azetidine ring activation by 15–20% in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
